molecular formula C9H19F2O3P B3149904 Dibutyl (difluoromethane)phosphonate CAS No. 681-83-4

Dibutyl (difluoromethane)phosphonate

Cat. No. B3149904
CAS RN: 681-83-4
M. Wt: 244.22 g/mol
InChI Key: TZLDWFKMUSEOSL-UHFFFAOYSA-N
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Description

Dibutyl (difluoromethane)phosphonate is a chemical compound with the CAS Number: 681-83-4 and a molecular weight of 244.22 . Its IUPAC name is dibutyl difluoromethylphosphonate .


Molecular Structure Analysis

The molecular structure of this compound consists of a total of 33 bonds. There are 14 non-H bond(s), 1 multiple bond(s), 8 rotatable bond(s), 1 double bond(s), and 1 phosphonate(s) .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C9H19F2O3P . Unfortunately, detailed physical and chemical properties were not found in the available sources .

Scientific Research Applications

Selective Enrichment of Uranium(VI)

Phosphonate-based resins, including those derivatized with dibutyl phosphonate, are utilized for the selective enrichment of uranium(VI) from acidic aqueous solutions. These resins show high sorption capacity and selectivity for uranium(VI), making them valuable in nuclear chemistry and environmental remediation (Merdivan, Buchmeiser, & Bonn, 1999).

Interaction with Polyaniline Film

Dibutyl phosphonate interacts with polyaniline film to produce a green polyaniline film. This interaction enhances the thermal stability of the film, which has implications in materials science, particularly in the development of heat-resistant polymers and coatings (Šeděnková, Trchová, Dybal, & Stejskal, 2016).

Novel PVC-Based Membrane Sensors

Dibutyl (butyl)phosphonate has been used in the development of novel poly(vinyl chloride)-based membrane sensors selective for vanadyl ions. These sensors exhibit fast response time and good selectivity, making them useful in analytical chemistry for the detection of specific ions (Jain, Gupta, Singh, & Khurana, 1998).

Synthesis of 3-Aminoalkane- and 3-Amino-1-Alkenylphosphonates

Dibutyl allylphosphonate reacts with palladium chloride to yield functionalized 1-alkenyl-phosphonates. This methodology is significant in organic chemistry, particularly in the synthesis of 3-aminoalkane- and 3-aminoalkenylphosphonates, which have potential applications in pharmaceuticals and agrochemicals (Lu, Sun, & Zhu, 1992).

Highly Phosphonated Polypentafluorostyrene

Highly phosphonated polypentafluorostyrene, synthesized via postphosphonation with tris(trimethylsilyl) phosphite, demonstrates improved conductivity and resistance to oxidative and thermal treatment. These properties are critical in the development of new materials for applications like fuel cells (Atanasov & Kerres, 2011).

Safety and Hazards

Dibutyl (difluoromethane)phosphonate is classified as an irritant. It’s recommended to avoid getting it in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided. Protective equipment and face protection should be worn when handling this compound .

Future Directions

Research in the field of difluoromethylation, which includes compounds like Dibutyl (difluoromethane)phosphonate, is ongoing. Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures .

properties

IUPAC Name

1-[butoxy(difluoromethyl)phosphoryl]oxybutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19F2O3P/c1-3-5-7-13-15(12,9(10)11)14-8-6-4-2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLDWFKMUSEOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(C(F)F)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19F2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601288150
Record name Dibutyl P-(difluoromethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

681-83-4
Record name Dibutyl P-(difluoromethyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibutyl P-(difluoromethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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